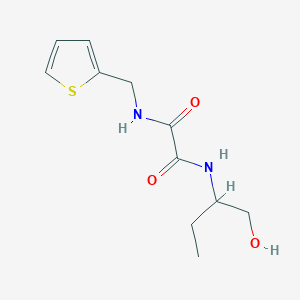

N1-(1-hydroxybutan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(1-hydroxybutan-2-yl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-2-8(7-14)13-11(16)10(15)12-6-9-4-3-5-17-9/h3-5,8,14H,2,6-7H2,1H3,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNISVJFXXXZQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C(=O)NCC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-hydroxybutan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of oxalyl chloride with 1-hydroxybutan-2-amine and thiophen-2-ylmethylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N1-(1-hydroxybutan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The thiophen-2-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of a ketone or aldehyde from the hydroxybutyl group.

Reduction: Formation of primary or secondary amines from the oxalamide group.

Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of N1-(1-hydroxybutan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide as an anticancer agent. Its structure allows for interactions with specific biological targets, leading to the inhibition of cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its utility in developing novel chemotherapy agents .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may help in mitigating oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Material Science Applications

2.1 Polymer Synthesis

This compound is utilized in the synthesis of advanced polymers. Its functional groups allow for the formation of cross-linked networks, enhancing the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in creating materials for electronic devices and coatings .

2.2 Sensor Development

The compound's thiophene moiety contributes to its electronic properties, making it suitable for use in sensors. Studies have shown that incorporating this compound into sensor designs can improve sensitivity and selectivity for detecting various analytes, including gases and biomolecules .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N1-(1-hydroxybutan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The hydroxybutyl group can form hydrogen bonds with active sites, while the thiophen-2-ylmethyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of oxalamides are heavily influenced by their substituents. Below is a comparative analysis:

Key Observations :

- Hydrophilicity : The 1-hydroxybutan-2-yl group in the target compound likely increases water solubility compared to adamantyl () or chlorophenyl () substituents.

- Aromatic Interactions : The thiophen-2-ylmethyl group may offer weaker π-stacking than pyridyl (S336) or thiazolyl (Compound 15) groups but stronger than aliphatic chains.

- Biological Activity : Thiophene-containing compounds are less documented in the provided evidence, but thiazole and pyridine analogs show antiviral and flavor-enhancing roles, respectively.

Toxicology :

- S336’s safety profile (NOEL = 100 mg/kg/day) suggests oxalamides with aromatic/heterocyclic substituents may have low toxicity .

- Chlorophenyl or fluorophenyl groups (e.g., Compound 28) might pose higher metabolic risks due to halogenated byproducts .

Biological Activity

N1-(1-hydroxybutan-2-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features an oxalamide backbone with functional groups that include a hydroxybutan-2-yl moiety and a thiophen-2-ylmethyl group. Its structural formula can be represented as follows:

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

- Antioxidant Activity : Preliminary studies suggest that the hydroxy group may contribute to antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Properties : The thiophene ring is known for its ability to interact with biological membranes, which may enhance the compound's antimicrobial efficacy against various pathogens.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on thiophene derivatives have shown promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within a range that suggests effective antibacterial activity.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Thiophene derivative A | 10 | Staphylococcus aureus |

| Thiophene derivative B | 15 | Escherichia coli |

Antioxidant Activity

The DPPH assay is commonly used to evaluate the antioxidant capacity of compounds. Preliminary tests on related oxalamides have demonstrated a notable reduction in DPPH radical concentration, indicating potential antioxidant activity.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various oxalamides, including those with thiophene moieties. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .

Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of thiophene-containing oxalamides on cancer cell lines. The findings revealed that these compounds exhibited selective cytotoxicity towards certain cancer cells, suggesting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.